molecular formula C18H15N7O2 B2570593 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1448060-16-9

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2570593
CAS No.: 1448060-16-9
M. Wt: 361.365
InChI Key: PAIQYWSVZZGFMY-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two distinct heterocyclic moieties: a 3-methyl-1,2,4-oxadiazole group and a 1H-tetrazole ring. The oxadiazole moiety is known for its metabolic stability and electron-withdrawing properties, while the tetrazole group, with its acidic proton (pKa ~4.9), enhances binding interactions in biological systems, often mimicking carboxylate groups in medicinal chemistry . This compound’s synthesis likely involves multi-step reactions, including hydrazide formation and cyclization, as inferred from analogous pathways in the evidence .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-12-20-17(27-22-12)10-13-5-2-3-8-16(13)21-18(26)14-6-4-7-15(9-14)25-11-19-23-24-25/h2-9,11H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIQYWSVZZGFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound falls under the category of oxadiazoles and tetrazoles, which are known for their diverse biological activities. Its molecular formula is C16H18N6O, with a molecular weight of 314.36 g/mol. The structural features include:

  • Oxadiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Tetrazole moiety : Often associated with enhanced pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole and tetrazole rings have been shown to inhibit various enzymes involved in disease processes, including kinases and proteases.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines through apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and tetrazole functionalities:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10Apoptosis induction
Compound BMCF7 (Breast)5Enzyme inhibition
This compoundHeLa (Cervical)TBDTBD

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been well-documented. Studies indicate that derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TypeMIC (µg/mL)
Compound CStaphylococcus aureus2
Compound DEscherichia coli4
This compoundTBDTBD

This suggests a potential for developing new antimicrobial agents based on this compound's structure.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry , researchers synthesized several derivatives of oxadiazoles and evaluated their effects on cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy in inducing apoptosis in cancer cells .

Study 2: Antimicrobial Activity

A comprehensive review highlighted the antimicrobial properties of oxadiazole derivatives against various pathogens. The reviewed compounds showed promising activity against resistant strains of bacteria . The specific activity of this compound remains to be fully characterized but follows the trend observed in similar structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Substituents

Several benzamide derivatives share the 3-methyl-1,2,4-oxadiazole motif but differ in substituents and linker groups:

Compound Name Key Structural Features Potential Applications
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45) - Thioether linkage
- Dichloropyridinyl group
- Ethylamino spacer
Anticancer, antiviral
3-(N-(2-methoxyphenyl)sulfamoyl)-4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (, Compound 36) - Sulfamoyl group
- Trifluoromethylpyrazole
- Methoxyphenyl substituent
Undisclosed (likely metabolic modulation)
Target Compound - Direct methylene linkage to phenyl
- Tetrazole ring (acidic proton)
Hypothesized: enzyme inhibition, receptor antagonism

Key Differences :

  • Linker Groups : Compound 45 () uses a thioether bridge, which may enhance lipophilicity compared to the target compound’s methylene linkage .
Analogues with Alternative Heterocycles
2.2.1. Pyrazole Derivatives
  • N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) benzamide (, Compound III): Replaces oxadiazole with a pyrazole ring.
2.2.2. Triazole/Thiadiazole Analogues
  • 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine ():
    • Triazole rings (vs. tetrazole) lack the acidic proton, reducing ionic interactions but improving oral bioavailability .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions critically influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Formation of the 1,2,4-oxadiazole ring : Cyclization of amidoxime precursors under acidic or thermal conditions.
  • Introduction of the tetrazole moiety : Click chemistry or [2+3] cycloaddition reactions between nitriles and sodium azide .
  • Coupling reactions : Amide bond formation between the benzamide and substituted phenyl intermediates using coupling agents like EDCI or HOBt .

Q. Key reaction conditions :

  • Solvents : Dimethylformamide (DMF) or acetonitrile for polar intermediates .
  • Catalysts : Cu(I) catalysts for tetrazole ring formation .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the oxadiazole and tetrazole rings .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation .
  • HPLC with UV/Vis detection : To assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize synthesis and predict reactivity?

  • Reaction path searching : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for oxadiazole and tetrazole formation .
  • Solvent effect modeling : Predict solvent interactions to optimize polarity and dielectric constants (e.g., DMF vs. acetonitrile) .
  • Catalyst design : Screen Cu(I) or Pd-based catalysts computationally to enhance regioselectivity in heterocycle synthesis .

Q. How can researchers resolve contradictions in bioactivity data from different synthetic batches?

  • Comparative structural analysis : Use X-ray crystallography or 2D NMR to confirm batch-to-batch structural consistency .
  • Bioassay standardization : Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments to rule out false positives .
  • Impurity profiling : LC-MS to identify byproducts (e.g., uncyclized intermediates) that may interfere with activity .

Q. What strategies enhance target selectivity when modifying the tetrazole and oxadiazole moieties?

  • Structure-activity relationship (SAR) studies :
    • Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
    • Tetrazole substitutions : Replace the tetrazole with bioisosteres (e.g., carboxylate) to modulate polarity and binding affinity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses .

Q. How can heterogeneous reaction conditions (e.g., solvent-free or solid-phase synthesis) improve scalability?

  • Mechanochemical synthesis : Ball-milling to facilitate solvent-free coupling reactions, reducing purification steps .
  • Immobilized catalysts : Use polymer-supported reagents for efficient recovery and reuse in multi-step syntheses .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersApplication Example
¹H NMRChemical shifts (δ 7.8–8.2 ppm for tetrazole)Confirm tetrazole regiochemistry
HRMSMass accuracy < 5 ppmValidate molecular formula
X-ray diffractionR-factor < 0.05Resolve regiochemical ambiguities

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeMitigation StrategyReference
Low yield in tetrazole formationUse Cu(I) catalysts and NaN₃ in DMF
Amide coupling side reactionsPre-activate carboxylic acids with EDCI/HOBt

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